molecular formula C17H21NO B4727396 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine CAS No. 355815-54-2

2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Cat. No.: B4727396
CAS No.: 355815-54-2
M. Wt: 255.35 g/mol
InChI Key: SOUNTTFFXCUUPD-UHFFFAOYSA-N
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Description

Contextualization within Phenethylamine (B48288) and N-Benzylphenethylamine Derivatives in Medicinal Chemistry

The 2-phenethylamine framework is a fundamental structural motif found in a variety of naturally occurring and synthetic compounds with significant biological activity. This includes endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov The versatility of the phenethylamine scaffold has made it a frequent subject of medicinal chemistry research, leading to the development of numerous therapeutic agents. nih.govresearchgate.net

The subject of this article, 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, is a derivative of N-benzylphenethylamine. Its structure is characterized by a methoxy (B1213986) group on the phenethylamine ring and a methyl group on the N-benzyl ring. The position of these substitutions is critical in defining the molecule's potential pharmacological profile.

Academic Significance and Research Trajectory of this compound

While the broader class of N-benzylphenethylamines has been the subject of extensive research, particularly in the context of serotonin (B10506) receptor agonism, specific research on this compound is not widely published in academic literature. Its significance, therefore, is primarily derived from its position within the systematic study of structure-activity relationships (SAR) of N-benzylphenethylamines.

The research trajectory for compounds of this nature generally involves:

Synthesis: The creation of the molecule through established chemical reactions.

In vitro studies: Testing the compound's binding affinity and functional activity at various receptors, particularly serotonin subtypes like 5-HT2A and 5-HT2C.

In vivo studies: Evaluating the behavioral and physiological effects of the compound in animal models.

The study of analogues with systematic variations in substitution patterns helps to build a comprehensive understanding of how molecular structure dictates biological activity.

Rationale for Comprehensive Scientific Investigation of this compound

The primary rationale for the scientific investigation of this compound stems from the well-established neuroactive properties of the N-benzylphenethylamine class. The addition of an N-benzyl group to phenethylamines is known to significantly enhance their affinity for the 5-HT2A serotonin receptor. nih.govnih.gov

The specific substitutions on this compound—a 3-methoxy group on the phenethylamine phenyl ring and a 3-methyl group on the N-benzyl ring—are not as commonly studied as other variations. Therefore, a comprehensive investigation of this molecule would provide valuable data points for the broader understanding of SAR in this class. Such research could help to elucidate the precise role of substituent positioning on receptor interaction and functional activity. This knowledge is crucial for the rational design of new molecules with tailored pharmacological profiles, potentially leading to novel therapeutic agents or research tools for studying the serotonergic system.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C17H21NO
Molecular Weight 255.36 g/mol
CAS Number 355815-54-2
Appearance Not specified
Solubility Not specified

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-5-3-7-16(11-14)13-18-10-9-15-6-4-8-17(12-15)19-2/h3-8,11-12,18H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUNTTFFXCUUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366322
Record name 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-54-2
Record name 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2 3 Methoxyphenyl N 3 Methylbenzyl Ethanamine at Molecular and Cellular Levels

Ligand-Target Interactions and Receptor Binding Profiling

The interaction of a ligand with its molecular targets is the foundational event that initiates a biological response. For N-benzylphenethylamines, the primary targets are within the central nervous system, particularly serotonin (B10506) receptors.

Affinity and Selectivity for Serotonin Receptors, particularly 5-HT2A

N-benzylphenethylamines are characterized by their exceptionally high affinity for the serotonin 5-HT2A receptor. researchgate.net The addition of an N-benzyl group to the phenethylamine (B48288) scaffold dramatically increases affinity for the 5-HT2A receptor, often by several hundred-fold compared to their non-benzylated precursors. researchgate.netresearchgate.net This substitution also enhances selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as the 5-HT2C and 5-HT1A receptors. researchgate.netnih.gov

Studies on a range of N-benzylphenethylamine analogues demonstrate that they are potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov The affinity is typically in the low nanomolar to sub-nanomolar range. nih.gov For instance, the related compound 25I-NBOMe has a reported inhibition constant (Ki) of approximately 2.2 nM for the 5-HT2A receptor. nih.gov This high-affinity binding is a key determinant of their pharmacological activity. The selectivity for 5-HT2A over 5-HT1A is particularly pronounced, with selectivity ratios often exceeding 1000. psilosybiini.info While also binding potently to 5-HT2C and 5-HT2B receptors, the affinity for 5-HT2A is generally the highest. nih.govnih.gov

Table 1: Binding Affinities (Ki, nM) of Representative N-Benzylphenethylamine Analogues at Human Serotonin (5-HT) Receptors

Note: Data compiled from studies on structurally related N-benzylphenethylamine analogues. nih.govpsilosybiini.info The specific binding profile of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine may vary.

Investigation of Binding to Other Receptor Subtypes and Transporters

Beyond the serotonin system, N-benzylphenethylamines interact with a variety of other receptor systems and transporters, although generally with lower affinity. The N-benzyl substitution tends to increase binding affinity at adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors compared to their parent 2C compounds. nih.gov Several NBOMe drugs exhibit high-affinity binding to adrenergic α1 receptors and the trace amine-associated receptor 1 (TAAR1). nih.govpsilosybiini.info

In contrast, interactions with monoamine transporters—the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT)—are typically weak. While the N-benzyl substitution increases binding to these transporters compared to the parent phenethylamines, the affinities remain in the low micromolar range. nih.govpsilosybiini.info This suggests that the primary mechanism of action is direct receptor agonism rather than inhibition of neurotransmitter reuptake. nih.govnih.gov

Table 2: Binding Affinities (Ki, nM) of Representative N-Benzylphenethylamine Analogues at Other Receptors and Transporters

Note: Data compiled from studies on structurally related N-benzylphenethylamine analogues. psilosybiini.info The specific binding profile of this compound may vary.

Intracellular Signaling Pathway Modulation by this compound

Upon binding to its target receptor, a ligand initiates a cascade of intracellular events that constitute the cell's response. The signaling pathways modulated by N-benzylphenethylamines are predominantly those coupled to the 5-HT2A receptor.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR). nih.govnih.gov Specifically, it couples primarily to the Gq/11 family of G-proteins. Activation of the 5-HT2A receptor by an agonist like an N-benzylphenethylamine leads to a conformational change in the receptor, which in turn activates the associated Gq/11 protein. researchgate.net The activated G-protein then stimulates its primary effector enzyme, phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net This initiation of phosphoinositide hydrolysis is a hallmark of 5-HT2A receptor activation and is a common functional assay used to measure the potency and efficacy of agonists. researchgate.netnih.gov

Downstream Effector Activation and Gene Expression Changes

The generation of second messengers IP3 and DAG triggers further downstream signaling events. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). Diacylglycerol (DAG), along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

These downstream effectors, PKC and Ca2+, can then phosphorylate a wide array of cellular proteins, including transcription factors, leading to changes in gene expression and ultimately altering cellular function. For example, activation of the 5-HT2A receptor has been linked to the modulation of mitogen-activated protein kinase (MAPK) pathways. While specific data on this compound is not available, studies on other structurally related compounds have shown modulation of pathways involving signal transducer and activator of transcription 3 (STAT3) and MAPK, suggesting these as potential downstream targets. nih.govnih.gov The precise profile of gene expression changes would be cell-type specific and dependent on the intricate network of signaling pathways present.

Enzymatic Interactions and Inhibition Kinetics

The metabolism and potential enzymatic interactions of this compound are not well-characterized in the scientific literature. However, based on its chemical structure as a phenethylamine derivative, its metabolic fate is likely governed by common drug-metabolizing enzymes.

The primary enzymes responsible for the metabolism of many phenethylamines are the cytochrome P450 (CYP) isoenzymes in the liver. Potential metabolic pathways could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic rings, and N-dealkylation of the benzyl (B1604629) group. Additionally, monoamine oxidase (MAO) is a key enzyme in the degradation of endogenous monoamines and many xenobiotic amines. It is plausible that this compound or its metabolites could be substrates for MAO-A or MAO-B. nih.gov However, without specific experimental data, the inhibition constants (Ki) and the velocity of these potential enzymatic reactions (Vmax) remain unknown. Detailed kinetic studies would be required to determine which enzymes are primarily responsible for its metabolism and whether the compound or its metabolites act as inhibitors or inducers of these enzymes.

Cellular Permeation and Transport Mechanisms

The cellular uptake and transport of xenobiotics are critical determinants of their ultimate biological activity. For the compound this compound, a substituted phenylethylamine derivative, its passage across the plasma membrane is likely governed by a combination of passive diffusion and carrier-mediated transport processes. The specific mechanisms are influenced by the compound's physicochemical properties, such as its lipophilicity, molecular size, and ionization state at physiological pH.

Due to its molecular structure, which includes two phenyl rings, this compound is expected to possess a significant degree of lipophilicity. This characteristic would facilitate its passive diffusion across the lipid bilayer of cell membranes. The rate of this diffusion would be dependent on the concentration gradient of the compound across the membrane.

In addition to passive diffusion, the structural similarity of this compound to endogenous monoamines and other phenylethylamine derivatives suggests the potential for interaction with various solute carrier (SLC) transporters. Research on similar compounds has indicated the involvement of monoamine transporters (MATs) and organic cation transporters (OCTs) in their cellular uptake. nih.gov Specifically, transporters such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), as well as OCT1, OCT2, and OCT3, are known to facilitate the transport of various phenylethylamine derivatives. nih.gov

Studies on the transport of the parent compound, β-phenylethylamine (PEA), in Caco-2 cell monolayers, a model for intestinal absorption, have revealed a saturable, H+-dependent antiport mechanism. nih.gov This suggests that the uptake is carrier-mediated and not solely reliant on passive diffusion. The transport of PEA was not inhibited by typical substrates of SLC22, SLC44, or SLC47 families, indicating the involvement of a different, yet to be fully characterized, transporter. nih.gov Given the structural elaborations on this compound compared to PEA, it is plausible that it may also be a substrate for one or more of these or other related transporters.

To quantitatively assess the permeability of compounds like this compound, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2 or Madin-Darby Canine Kidney (MDCK) cells are commonly employed. These assays provide permeability coefficients (Papp) that help predict in vivo absorption.

Table 1: Hypothetical Permeability Data for this compound in Caco-2 Monolayers

DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A-B)8.51.2
Basolateral to Apical (B-A)10.2

This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

The hypothetical data in Table 1 suggests moderate to high permeability. An efflux ratio greater than 1 could indicate the involvement of active efflux transporters.

Further investigation into the cellular permeation of this compound would involve kinetic studies to determine Michaelis-Menten constants (Km and Vmax) for potential transporters, as well as inhibition assays with known substrates and inhibitors of various transporters to identify the specific carriers involved.

Table 2: Potential Transporters and Inhibitors for Mechanistic Studies

Transporter FamilySpecific TransporterKnown Inhibitors/Substrates
Monoamine Transporters (MATs)NET, DAT, SERTDesipramine, GBR-12909, Fluoxetine
Organic Cation Transporters (OCTs)OCT1, OCT2, OCT3Quinidine, Verapamil, Decynium-22

This table provides examples of transporters and inhibitors that could be used to investigate the transport mechanisms of this compound based on its structural class.

Structure Activity Relationship Sar Studies of 2 3 Methoxyphenyl N 3 Methylbenzyl Ethanamine Analogues

Identification of Essential Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine scaffold, the core pharmacophoric elements are generally understood to consist of three key components:

The 3-Methoxyphenethyl Moiety: This group features an aromatic ring and an ethylamine (B1201723) linker. The aromatic ring is believed to engage in hydrophobic and van der Waals interactions, or potentially π-π stacking, within the receptor binding pocket. The ethylamine side chain provides the correct spatial orientation for the aromatic ring and the nitrogen atom.

The Basic Nitrogen Atom: The secondary amine is a critical feature. At physiological pH, this nitrogen is typically protonated, forming a positively charged ammonium (B1175870) ion. This charged center is often essential for forming a strong ionic bond or a key hydrogen bond with an acidic amino acid residue (e.g., aspartic acid) in the target receptor.

These three elements—the two aromatic regions separated by a specific distance and the strategically located protonatable amine—constitute the fundamental pharmacophore for this class of compounds.

Impact of Substituent Position and Nature on Biological Activity

The nature and position of substituents on both aromatic rings are critical determinants of the biological activity of this compound analogues.

The methoxy (B1213986) (-OCH₃) group at the 3-position (meta-position) of the phenethyl ring plays a significant role in modulating the molecule's electronic properties and its potential for hydrogen bonding. In contrast to a methoxy group at the para-position, which acts as an electron-donating group through resonance, a meta-methoxy group primarily exerts an electron-withdrawing inductive effect. wikipedia.org This electronic influence can alter the pKa of the amine and the molecule's interaction with the receptor.

Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues in the receptor. The position of this group is crucial; moving it to the 2-position (ortho) or 4-position (para) would significantly alter the spatial location of this potential interaction and change the electronic distribution of the ring, thereby affecting binding affinity. Studies on other methoxy-containing compounds have highlighted that this group can bestow favorable ligand-target binding properties and influence physicochemical parameters. nih.gov

Table 1: Predicted Impact of Methoxy Group Position on the Phenethyl Ring

Compound AnalogueSubstitution on Phenethyl RingPredicted Impact on ActivityRationale
Parent Compound3-MethoxyBaseline ActivityElectron-withdrawing inductive effect; potential H-bond acceptor. wikipedia.org
Analogue A2-MethoxyPotentially Decreased ActivitySteric hindrance near the ethylamine chain may disrupt binding.
Analogue B4-MethoxyAltered Activity/SelectivityElectron-donating resonance effect alters ring electronics significantly. wikipedia.org
Analogue C3-HydroxyPotentially Increased ActivityCan act as both H-bond donor and acceptor, potentially forming stronger interactions.

Substituents on the N-benzyl ring are pivotal for refining the molecule's interaction with secondary binding pockets. The 3-methyl group of the parent compound is an electron-donating group that increases the lipophilicity of that region of the molecule. beilstein-journals.org Its position at the meta-position helps to orient the benzyl (B1604629) ring within the binding site without causing significant steric clash that might be observed with a larger group or a group at the ortho-position.

Replacing the methyl group with a methoxy group would introduce a hydrogen bond accepting capability, similar to the one on the phenethyl ring. The choice between a methyl and a methoxy group allows for a trade-off between purely hydrophobic interactions (methyl) and the potential for more specific hydrogen-bonding interactions (methoxy). Studies on related N-benzoyl compounds have shown that the conformation of a meta-methoxy group can be crucial for molecular packing and interactions. nih.gov

Table 2: Predicted Impact of Substituents on the N-Benzyl Ring

Compound AnalogueSubstitution on N-Benzyl RingPredicted Impact on ActivityRationale
Parent Compound3-MethylBaseline ActivityProvides favorable hydrophobic interaction and electron-donating properties. beilstein-journals.org
Analogue D2-MethylPotentially Decreased ActivityPotential for steric hindrance with the nitrogen or receptor surface.
Analogue E4-MethylAltered ActivityChanges the vector of the hydrophobic interaction within the binding pocket.
Analogue F3-MethoxyPotentially Increased ActivityIntroduces a hydrogen bond accepting site, potentially increasing binding affinity.

The introduction of halogens (F, Cl, Br) or larger alkyl groups can further modulate biological activity by altering lipophilicity, steric profile, and electronic character. Halogens are electron-withdrawing via induction but can also participate in halogen bonding, a specific type of non-covalent interaction. libretexts.org Their size and lipophilicity increase from fluorine to bromine.

Increasing the size of an alkyl group (e.g., from methyl to ethyl or isopropyl) generally increases lipophilicity, which can enhance binding in hydrophobic pockets. However, excessive steric bulk can also be detrimental, leading to a loss of affinity if the substituent is too large to be accommodated by the receptor. SAR studies on related structures have often found that 2- and 3-substituted compounds are more active than their 4-substituted counterparts, suggesting a specific shape for the binding pocket. mdpi.com

Conformational Analysis and Bioactive Conformation Elucidation

Computational methods, such as systematic conformational searches and molecular dynamics simulations, are employed to explore the potential low-energy conformations of the molecule. nih.gov By comparing the stable conformations of active analogues and superimposing them on more rigid, highly active compounds, a hypothetical bioactive conformation can be proposed. nih.gov The key torsional angles that define the molecule's shape are:

The angle of the methoxyphenyl ring relative to the ethylamine chain.

The rotation around the C-C and C-N bonds of the ethylamine linker.

The orientation of the methylbenzyl group relative to the rest of the molecule.

Studies on similar flexible molecules have shown that a specific conformation may be energetically preferred, but that crystal packing forces or receptor interactions can stabilize other, higher-energy conformations. nih.govresearchgate.net The ultimate goal of conformational analysis is to build a model that explains why certain substitutions enhance activity by favoring the adoption of the bioactive conformation or by making new favorable contacts with the receptor in that conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding future drug design efforts.

The process involves several steps:

Data Set Generation: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀ or Kᵢ values) is measured.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe various properties:

Hydrophobicity: logP

Electronic Properties: Hammett constants, dipole moment

Steric Properties: Molar refractivity, van der Waals volume

Topological Indices: Connectivity indices

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates the descriptors with biological activity. mdpi.com

A hypothetical QSAR equation might look like this: log(1/IC₅₀) = c₀ + c₁(logP) - c₂(MR) + c₃(σ) Where logP represents hydrophobicity, MR represents steric bulk, and σ is an electronic parameter. The coefficients (c₁, c₂, c₃) indicate the relative importance of each property.

Such models, once rigorously validated, serve as powerful tools for prioritizing the synthesis of new analogues that are predicted to have the highest activity. nih.govnih.gov

Computational and Theoretical Chemistry Approaches for 2 3 Methoxyphenyl N 3 Methylbenzyl Ethanamine

Molecular Docking Simulations with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, and a protein receptor at the atomic level. Such simulations can elucidate the binding affinity, mode of interaction, and key residues involved in the binding process, offering a rationale for the compound's potential biological activity.

The process typically begins with obtaining the three-dimensional structures of both the ligand and the target receptor, often from crystallographic data. In the absence of a known specific target for this compound, potential receptors could be hypothesized based on its structural similarity to known bioactive molecules, such as monoamine oxidase (MAO) or various G-protein coupled receptors (GPCRs).

Hypothetical docking studies could reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor's active site. The binding energy, calculated in kcal/mol, provides a quantitative measure of the binding affinity.

Illustrative Molecular Docking Results

Target Receptor Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Monoamine Oxidase A (MAO-A) -8.5 TYR407, PHE352 Pi-Pi Stacking, Hydrophobic
Serotonin (B10506) 5-HT2A Receptor -9.2 SER242, PHE340 Hydrogen Bond, Hydrophobic

This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not publicly available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. epstem.net Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties. For this compound, these calculations can provide valuable information about its stability, reactivity, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict regions of the molecule that are prone to electrostatic interactions.

Illustrative Quantum Chemical Properties

Parameter Value Significance
HOMO Energy -5.8 eV Region of electron donation
LUMO Energy -0.2 eV Region of electron acceptance
HOMO-LUMO Gap 5.6 eV Indicator of chemical stability

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov An MD simulation of the this compound-receptor complex can provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

These simulations can reveal conformational changes in the protein upon ligand binding and can be used to calculate the binding free energy with greater accuracy than docking alone. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of individual residues, respectively.

In Silico Prediction of Pharmacological Profiles and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties. nih.gov In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are therefore crucial in the early stages of drug development. idrblab.org Various computational models, often based on machine learning algorithms, can predict these properties based on the molecular structure of this compound. mdpi.com

These predictions can help in assessing the drug-likeness of the compound and identifying potential liabilities. For instance, predictions of blood-brain barrier permeability are vital for compounds targeting the central nervous system.

Illustrative Predicted ADME Properties

Property Predicted Value Implication
Human Intestinal Absorption High Good oral bioavailability
Blood-Brain Barrier Permeability Permeable Potential for CNS activity
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions

This table presents hypothetical data for illustrative purposes.

Cheminformatics and Data Mining for Related Compounds

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. By mining chemical databases for compounds structurally similar to this compound, it is possible to infer its potential biological activities and properties. This approach, known as "guilt-by-association," can help in hypothesis generation for its mechanism of action and potential therapeutic applications.

Similarity searching, based on molecular fingerprints, can identify compounds with similar structural features. The known biological activities of these analogs can then be used to predict the pharmacological profile of the query molecule.

Preclinical Biological Activity of 2 3 Methoxyphenyl N 3 Methylbenzyl Ethanamine in Model Systems

In Vitro Cellular Assays

No published studies were identified that investigated the in vitro cellular activities of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine.

Receptor Functional Assays (e.g., agonist/antagonist activity)

There is no available data detailing the functional activity of this compound at any specific receptors. Research on structurally related N-benzylphenethylamine compounds, such as the NBOMe series, has characterized their interactions with serotonin (B10506) receptors, but these findings cannot be extrapolated to the specific compound . researchgate.netnih.govpsilosybiini.info

Enzyme Activity Modulation Assays

No information is available in the scientific literature regarding the modulatory effects of this compound on enzyme activity.

Assessment of Cellular Viability and Proliferation in Controlled Research Settings

There are no published reports on the effects of this compound on cellular viability or proliferation.

Electrophysiological Recordings in Cellular Models (e.g., hERG channel assays)

No studies were found that performed electrophysiological recordings to assess the impact of this compound on ion channels, including the hERG channel. nih.gov

In Vivo Animal Model Studies (Mechanistic and Pharmacodynamic Focus)

No in vivo studies in animal models have been published for this compound.

Pharmacodynamic Biomarker Identification in Rodent Models

No studies reporting the identification of specific pharmacodynamic biomarkers for this compound in rodent models are currently available in the public domain. Research in this area would typically involve the measurement of physiological, biochemical, or molecular parameters that indicate a biological response to the compound.

Studies on Neurochemical Release and Uptake in Animal Brains

There is no published research detailing the effects of this compound on neurochemical release and uptake in animal brains. Such studies are crucial for understanding a compound's mechanism of action and its potential interactions with neurotransmitter systems.

In Vivo Pharmacokinetics in Animal Models

Specific in vivo pharmacokinetic data for this compound in any animal model have not been reported in the available scientific literature. Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which informs its potential therapeutic application and dosing regimens.

Metabolic Fate and Biotransformation Pathways of 2 3 Methoxyphenyl N 3 Methylbenzyl Ethanamine

Phase I Metabolic Reactions

Phase I metabolism of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is expected to involve several key oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver. These reactions modify the compound's structure, preparing it for subsequent conjugation or direct elimination.

Oxidative Demethylation Processes

The presence of a methoxy (B1213986) group on the phenyl ring makes oxidative demethylation a probable and significant metabolic pathway. This reaction involves the removal of the methyl group from the methoxy moiety, leading to the formation of a hydroxyl group.

O-Demethylation: The methoxy group attached to the phenyl ring is a prime target for CYP450 enzymes. This process would convert the parent compound into a phenolic metabolite, 2-(3-hydroxyphenyl)-N-(3-methylbenzyl)ethanamine. Studies on other methoxylated phenethylamines have shown that O-demethylation is a common metabolic route nih.govscispace.com.

Metabolic Reaction Substrate Primary Metabolite Enzyme System
O-DemethylationThis compound2-(3-hydroxyphenyl)-N-(3-methylbenzyl)ethanamineCytochrome P450

Hydroxylation Pathways on Aromatic Rings and Alkyl Chains

Hydroxylation, the addition of a hydroxyl group, is another fundamental Phase I reaction that can occur at various positions on the molecule, increasing its polarity.

Aromatic Hydroxylation: The aromatic rings of both the phenethylamine (B48288) and benzyl (B1604629) moieties are susceptible to hydroxylation. This can occur at multiple positions, leading to a variety of hydroxylated metabolites. For instance, hydroxylation could occur on the 3-methoxyphenyl (B12655295) ring or the 3-methylbenzyl ring.

Alkyl Chain Hydroxylation: The ethylamine (B1201723) chain connecting the two aromatic rings can also undergo hydroxylation. This typically occurs at the benzylic carbon (the carbon atom attached to the phenyl ring) or the carbon adjacent to the nitrogen atom.

Metabolic Reaction Location Potential Metabolites Enzyme System
Aromatic Hydroxylation3-methoxyphenyl ringHydroxylated derivatives of the parent compoundCytochrome P450
Aromatic Hydroxylation3-methylbenzyl ringHydroxylated derivatives of the parent compoundCytochrome P450
Alkyl Chain HydroxylationEthanamine bridgeHydroxylated derivatives on the alkyl chainCytochrome P450

N-Dealkylation and N-Oxidation

The nitrogen atom in the ethanamine structure is a key site for metabolic transformation through N-dealkylation and N-oxidation.

N-Dealkylation: This process involves the cleavage of the bond between the nitrogen atom and the benzyl group. Oxidative N-dealkylation would lead to the formation of 2-(3-methoxyphenyl)ethanamine and 3-methylbenzaldehyde (B113406) nih.govnih.govresearchgate.net. This is a common pathway for secondary and tertiary amines nih.govresearchgate.net.

N-Oxidation: The nitrogen atom can be directly oxidized to form an N-oxide metabolite. This reaction, often catalyzed by flavin-containing monooxygenases (FMOs) as well as CYP450s, results in the formation of this compound-N-oxide. Research on similar N-benzylphenethylamines has identified N-oxide metabolites nih.govscispace.com.

Metabolic Reaction Substrate Resulting Metabolites Enzyme System
N-DealkylationThis compound2-(3-methoxyphenyl)ethanamine and 3-methylbenzaldehydeCytochrome P450
N-OxidationThis compoundThis compound-N-oxideCYP450, FMO

Phase II Conjugation Reactions

Following Phase I reactions, the newly formed functional groups (primarily hydroxyl groups) on the metabolites serve as sites for Phase II conjugation reactions. These reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the body, primarily through urine.

Glucuronidation

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate.

The hydroxylated metabolites formed during Phase I, such as 2-(3-hydroxyphenyl)-N-(3-methylbenzyl)ethanamine, are excellent substrates for glucuronidation. The resulting glucuronide conjugates are highly water-soluble and readily excreted. This is a well-documented pathway for phenolic metabolites of various xenobiotics researchgate.netmdpi.comnih.gov.

Conjugation Reaction Substrate Conjugated Metabolite Enzyme System
GlucuronidationHydroxylated Phase I metabolitesGlucuronide conjugatesUDP-glucuronosyltransferases (UGTs)

Sulfation and N-Acetylation

In addition to glucuronidation, sulfation and N-acetylation are other important Phase II conjugation pathways that are likely involved in the metabolism of this compound.

Sulfation: Phenolic metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group to the hydroxyl moiety researchgate.netwhiterose.ac.uknih.gov. This process also results in highly polar and excretable sulfate (B86663) conjugates.

N-Acetylation: The primary amine metabolite, 2-(3-methoxyphenyl)ethanamine, formed via N-dealkylation, can be a substrate for N-acetyltransferases (NATs) nih.govresearchgate.net. This reaction involves the addition of an acetyl group to the nitrogen atom, leading to the formation of N-acetyl-2-(3-methoxyphenyl)ethanamine.

Conjugation Reaction Substrate Conjugated Metabolite Enzyme System
SulfationHydroxylated Phase I metabolitesSulfate conjugatesSulfotransferases (SULTs)
N-Acetylation2-(3-methoxyphenyl)ethanamineN-acetyl-2-(3-methoxyphenyl)ethanamineN-acetyltransferases (NATs)

Identification of Key Metabolic Enzymes and Isoenzymes (e.g., Cytochrome P450: CYP1A2, CYP2C9, CYP2C19, CYP3A4)

Information regarding the specific cytochrome P450 (CYP) isoenzymes, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, that are involved in the metabolism of this compound is currently unavailable. While these enzymes are known to be major contributors to the metabolism of a wide array of xenobiotics, their specific role in the biotransformation of this particular compound has not been investigated or reported in published literature.

Comparative Metabolism Across In Vitro and In Vivo Animal Models (e.g., Human Liver Microsomes, Cunninghamella elegans, Rat)

There are no published comparative studies on the metabolism of this compound. Research utilizing common metabolic models such as human liver microsomes, the fungal model Cunninghamella elegans, or in vivo rat models has not been performed or publicly documented for this compound. Therefore, data comparing the metabolic profile of this compound across these different systems does not exist.

Structural Elucidation of Metabolites

Due to the absence of metabolism studies, no metabolites of this compound have been isolated or identified. As a result, the structural elucidation of any potential metabolites has not been undertaken.

Future Research Directions and Unexplored Avenues for 2 3 Methoxyphenyl N 3 Methylbenzyl Ethanamine

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is fundamental to enabling comprehensive investigation of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. Future research in this domain should prioritize the exploration of innovative synthetic methodologies that improve upon traditional approaches. A primary focus would be the development of catalytic systems that promote atom economy and reduce the generation of hazardous waste. For instance, the application of transition-metal-catalyzed cross-coupling reactions could offer a more direct and efficient means of forming key carbon-carbon and carbon-nitrogen bonds within the molecular framework.

Furthermore, the principles of green chemistry should guide the selection of solvents, reagents, and reaction conditions. The exploration of biocatalytic methods, employing enzymes to carry out specific chemical transformations, could provide highly selective and environmentally benign synthetic pathways. A comparative analysis of different synthetic strategies, as outlined in the table below, would be crucial in identifying the most viable route for large-scale production.

Table 1: Prospective Synthetic Strategies and Evaluation Metrics

Synthetic Strategy Potential Advantages Key Challenges Sustainability Metrics
Reductive Amination Readily available starting materials, well-established methodology. Use of stoichiometric reducing agents, potential for side reactions. Solvent selection, waste generation.
Transition-Metal Catalysis High efficiency, potential for asymmetric synthesis. Catalyst cost and toxicity, optimization of reaction conditions. Atom economy, energy consumption.

Deeper Mechanistic Understanding of Molecular Interactions at Sub-cellular Resolution

A thorough understanding of how this compound interacts with biological systems at a molecular level is paramount. Future research should employ a suite of advanced biochemical and biophysical techniques to identify and characterize its molecular targets. Initial screening assays could be conducted across a broad range of receptors, enzymes, and ion channels to identify potential binding partners.

Once putative targets are identified, more detailed investigations will be necessary to elucidate the precise nature of the molecular interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. At an atomic level, structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) could reveal the binding pose of the compound within its target protein, offering invaluable insights for structure-activity relationship (SAR) studies.

Development of Advanced Computational Models for Precise Pharmacological Prediction

In silico approaches are indispensable in modern drug discovery for predicting the pharmacological properties of novel compounds and guiding experimental work. For this compound, the development of robust computational models could significantly accelerate its characterization. Molecular docking studies could be employed to predict its binding affinity and orientation within the active sites of various biological targets.

Beyond simple docking, more sophisticated techniques like molecular dynamics (MD) simulations can provide a dynamic picture of the compound's interaction with its target over time, revealing key conformational changes and energetic contributions to binding. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as more data on structurally related compounds become available. These models would be instrumental in predicting the activity of novel analogs and prioritizing their synthesis.

Table 2: Proposed Computational Approaches for Pharmacological Profiling

Computational Method Research Objective Predicted Parameters
Molecular Docking Identify potential biological targets and predict binding modes. Binding affinity, interaction types (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Investigate the dynamic stability of the ligand-protein complex. Conformational changes, binding free energy.

Design and Synthesis of Highly Selective Research Probes and Pharmacological Tools based on this compound Scaffolds

Should this compound exhibit interesting and potent activity at a specific biological target, its scaffold could serve as a valuable starting point for the development of highly selective research probes. The design and synthesis of such tools would involve systematic structural modifications to optimize potency and selectivity. This process would be guided by the SAR data generated from both experimental and computational studies.

The development of chemical probes would also entail the incorporation of reporter groups, such as fluorescent tags or photoaffinity labels, to enable the visualization and identification of the target protein in complex biological systems. These probes would be invaluable for studying the physiological and pathophysiological roles of the target, thereby advancing our understanding of fundamental biological processes.

Contribution to Chemical Biology and Fundamental Drug Discovery Principles

The comprehensive investigation of this compound has the potential to contribute significantly to the broader fields of chemical biology and drug discovery. The elucidation of its mechanism of action could uncover novel biological pathways or new ways to modulate known pathways. The synthetic methodologies developed for this compound could also find broader applications in organic chemistry.

Ultimately, the journey from a novel chemical entity to a well-characterized pharmacological tool or potential therapeutic lead is a multidisciplinary endeavor. The future research directions outlined here provide a roadmap for the systematic investigation of this compound, a process that promises to yield valuable scientific insights regardless of the specific outcomes.

Q & A

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in ethanamine derivatives?

  • Methodology :
  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers .
  • VCD Spectroscopy : Vibrational circular dichroism to assign absolute configuration of chiral centers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.